Kallikrein-IN-2

Description

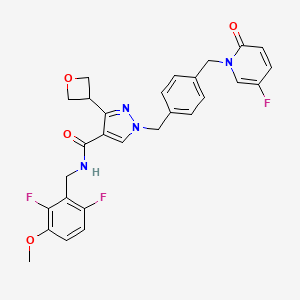

Structure

3D Structure

Properties

Molecular Formula |

C28H25F3N4O4 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

N-[(2,6-difluoro-3-methoxyphenyl)methyl]-1-[[4-[(5-fluoro-2-oxo-1-pyridinyl)methyl]phenyl]methyl]-3-(oxetan-3-yl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C28H25F3N4O4/c1-38-24-8-7-23(30)21(26(24)31)10-32-28(37)22-14-35(33-27(22)19-15-39-16-19)12-18-4-2-17(3-5-18)11-34-13-20(29)6-9-25(34)36/h2-9,13-14,19H,10-12,15-16H2,1H3,(H,32,37) |

InChI Key |

LIXVGXZFNSURQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CNC(=O)C2=CN(N=C2C3COC3)CC4=CC=C(C=C4)CN5C=C(C=CC5=O)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of a Representative Pyrazolo[1,5-a]pyrimidine-Based Kallikrein Inhibitor

Disclaimer: Information regarding a specific molecule designated "Kallikrein-IN-2" is not available in the public domain. This guide, therefore, presents a representative synthesis and purification protocol for a pyrazolo[1,5-a]pyrimidine derivative, a chemical scaffold known for its potential as a kinase inhibitor, including for kallikreins. The experimental data provided is illustrative.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis and purification of a potential kallikrein inhibitor.

Introduction to Pyrazolo[1,5-a]pyrimidines as Kallikrein Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2] Kallikreins are a subgroup of serine proteases, and their dysregulation is implicated in various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[3][4] The development of small molecule inhibitors, such as those based on the pyrazolo[1,5-a]pyrimidine core, is a key strategy for modulating the activity of these enzymes.[2][5]

This guide will detail a multi-step synthesis of a substituted pyrazolo[1,5-a]pyrimidine and its subsequent purification, providing a foundational methodology for researchers in this field.

Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative

The synthesis of the target pyrazolo[1,5-a]pyrimidine derivative is accomplished through a three-step process, starting from commercially available reagents.

Caption: A three-step synthetic workflow for the target pyrazolo[1,5-a]pyrimidine.

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

-

Reagents and Materials:

-

5-Amino-3-methylpyrazole

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) in a round-bottom flask, add 5-amino-3-methylpyrazole.

-

Add diethyl malonate dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol as a white solid.

-

Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

-

Reagents and Materials:

-

2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask, reflux condenser

-

-

Procedure:

-

In a round-bottom flask, suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

-

Step 3: Synthesis of the Target Pyrazolo[1,5-a]pyrimidine Derivative

-

Reagents and Materials:

-

5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

-

Morpholine

-

Potassium carbonate

-

Acetonitrile

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in acetonitrile in a round-bottom flask.

-

Add potassium carbonate and morpholine to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The crude product is then subjected to purification.

-

| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) (%) |

| 1 | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 5-Amino-3-methylpyrazole | 89 | 95 |

| 2 | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 61 | 90 |

| 3 | Target Pyrazolo[1,5-a]pyrimidine Derivative | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 94 | >98 (after purification) |

Purification of the Target Pyrazolo[1,5-a]pyrimidine Derivative

Purification of the final compound is crucial to remove any unreacted starting materials, by-products, and other impurities. Column chromatography is a standard and effective method for this purpose.

Caption: Workflow for the purification of the target compound by column chromatography.

-

Materials and Equipment:

-

Crude product

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

TLC plates

-

Rotary evaporator

-

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the dissolved crude product onto a small amount of silica gel and allow the solvent to evaporate.

-

Carefully load the dried silica with the adsorbed product onto the top of the prepared column.

-

Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified target compound.

-

| Analytical Method | Result |

| High-Performance Liquid Chromatography (HPLC) | >98% |

| ¹H Nuclear Magnetic Resonance (NMR) | Consistent with the expected structure |

| Mass Spectrometry (MS) | [M+H]⁺ peak corresponding to the molecular weight |

Kallikrein-Kinin System Signaling Pathway

The kallikrein-kinin system is a complex signaling cascade that plays a crucial role in inflammation, blood pressure regulation, and coagulation.[6][7][8] Kallikrein inhibitors can modulate this pathway.

Caption: Simplified diagram of the Kallikrein-Kinin signaling pathway and the point of intervention for a kallikrein inhibitor.

Conclusion

This technical guide provides a comprehensive and detailed methodology for the synthesis and purification of a representative pyrazolo[1,5-a]pyrimidine-based potential kallikrein inhibitor. The protocols and workflows outlined herein offer a solid foundation for researchers engaged in the discovery and development of novel therapeutics targeting the kallikrein-kinin system. The successful synthesis and purification of such compounds are critical first steps in their preclinical and clinical evaluation.

References

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kallikrein - Wikipedia [en.wikipedia.org]

- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coagulation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Inhibitory Mechanism of Fukugetin on Kallikrein-related Peptidase 2 (KLK2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kallikrein-related peptidase 2 (KLK2) is a serine protease predominantly expressed in the prostate and represents a promising therapeutic target for prostate cancer.[1] Its enzymatic activity is implicated in the progression and metastasis of this malignancy.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of Fukugetin, a natural flavone, on KLK2. Fukugetin has been identified as a mixed-type inhibitor of KLK2, presenting a promising avenue for the development of novel therapeutics. This document outlines the quantitative inhibitory data, detailed experimental protocols for kinetic analysis, and visual representations of the inhibitory mechanism and experimental workflow.

Introduction to KLK2 and its Role in Prostate Cancer

Human Kallikrein-related peptidase 2 (KLK2) is a trypsin-like serine protease that plays a crucial role in the liquefaction of seminal clots by activating pro-prostate-specific antigen (pro-PSA).[3] Elevated levels of KLK2 are associated with prostate cancer, and its proteolytic activity is believed to contribute to tumor growth and metastasis by degrading extracellular matrix proteins and activating other proteases.[1][3] This makes KLK2 a compelling target for therapeutic intervention in prostate cancer.[1][2] The inhibition of KLK2 activity is a key strategy being explored to impede the progression of the disease.[1]

Fukugetin: A Natural Inhibitor of KLK2

Fukugetin is a natural flavone that has been identified as an inhibitor of several human tissue kallikreins.[4] Notably, it exhibits potent inhibitory activity against KLK2. Understanding the specific mechanism by which Fukugetin inhibits KLK2 is crucial for its potential development as a therapeutic agent.

Quantitative Analysis of Fukugetin Inhibition on KLK2

The inhibitory potency of Fukugetin against KLK2 has been quantified, providing essential data for its characterization. A detailed kinetic study has revealed a mixed-type inhibition mechanism.[4]

| Inhibitor | Target | IC50 (μM) | Inhibition Type |

| Fukugetin | KLK2 | 3.2 | Mixed-type |

| Table 1: Quantitative data for Fukugetin inhibition of KLK2.[4] |

Mechanism of Action: Mixed-Type Inhibition

Fukugetin demonstrates a mixed-type inhibition of KLK2, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[4] This mode of inhibition affects both the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[4] This dual interaction provides a robust blockade of KLK2's catalytic activity.

Figure 1: Mixed-type inhibition of KLK2 by Fukugetin.

Experimental Protocols

The following sections detail the methodologies employed to characterize the inhibitory effect of Fukugetin on KLK2.

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Fukugetin against KLK2.

Materials:

-

Recombinant human KLK2 enzyme

-

Fluorogenic peptide substrate for KLK2

-

Fukugetin (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl with CaCl2 and NaCl)

-

96-well microplates (black, for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of Fukugetin in the assay buffer.

-

In each well of the microplate, add the KLK2 enzyme solution.

-

Add the different concentrations of Fukugetin to the wells. A control well with solvent only should be included.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the rate of substrate cleavage.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the Fukugetin concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[5]

Kinetic Analysis for Mechanism of Inhibition

Objective: To determine the type of inhibition (e.g., competitive, non-competitive, mixed-type) exerted by Fukugetin on KLK2.

Materials:

-

Same as in the enzyme inhibition assay.

Procedure:

-

Perform the enzyme activity assay with varying concentrations of the substrate in the presence of several fixed concentrations of Fukugetin.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.[4]

-

Analyze the resulting plot:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

Mixed-type inhibition: Lines intersect at a point other than on the axes.[4]

-

-

The pattern of the intersecting lines for Fukugetin and KLK2 will confirm the mixed-type inhibition.[4]

Figure 2: Experimental workflow for KLK2 inhibition studies.

Conclusion and Future Directions

Fukugetin has been identified as a potent, mixed-type inhibitor of KLK2. The data and protocols presented in this guide provide a comprehensive overview of its mechanism of action. This information is valuable for researchers and drug developers interested in targeting KLK2 for the treatment of prostate cancer. Further studies should focus on the selectivity of Fukugetin for KLK2 over other kallikreins and its efficacy in preclinical models of prostate cancer. The structural basis of the Fukugetin-KLK2 interaction, potentially elucidated through co-crystallization studies, would provide critical insights for the rational design of more potent and selective second-generation inhibitors. While very few KLK2 inhibitors have advanced to clinical trials due to challenges with specificity and selectivity, the exploration of natural compounds like Fukugetin offers a promising foundation for the development of novel therapeutics.[2][6]

References

- 1. What are KLK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Structure-based identification of bioactive phytochemicals targeting kallikrein-related peptidase 2 for prostate cancer therapy [frontiersin.org]

- 3. urotoday.com [urotoday.com]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. d-nb.info [d-nb.info]

- 6. Structure-based identification of bioactive phytochemicals targeting kallikrein-related peptidase 2 for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Early ADME Properties of Kallikrein Inhibitors: A Technical Guide

Introduction: This document provides a technical overview of the key early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) properties relevant to the development of small molecule kallikrein inhibitors. As no public data exists for a specific compound designated "Kallikrein-IN-2," this guide will use a hypothetical inhibitor to illustrate the essential data, experimental protocols, and decision-making frameworks used in modern drug discovery. The data and methodologies presented are representative of those used to characterize orally administered small molecule enzyme inhibitors.[1][2][3]

Data Presentation: Summary of Early ADME Properties for a Hypothetical Kallikrein Inhibitor

The following table summarizes critical in vitro ADME data for our hypothetical lead compound, "this compound." Such a profile is essential for the initial assessment and optimization of drug candidates.[1][4][5]

| Parameter | Assay | Result for "this compound" (Hypothetical) | Interpretation |

| Solubility | Kinetic Solubility | 150 µM at pH 7.4 | Moderate solubility. Acceptable for initial screening, but may require formulation work for in vivo studies. |

| Permeability | Caco-2 Permeability (A-B) | 15 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption.[6][7] |

| Caco-2 Efflux Ratio (B-A / A-B) | 1.2 | Efflux ratio < 2 indicates the compound is not a significant substrate of efflux transporters like P-glycoprotein in this system.[7] | |

| Metabolic Stability | Human Liver Microsome Stability (t½) | 45 minutes | Moderate stability. The compound is metabolized, and further studies would be needed to identify metabolites.[8][9] |

| Intrinsic Clearance (CLint) | 35 µL/min/mg protein | Predicts moderate hepatic clearance in vivo.[8][9] | |

| Plasma Protein Binding | Human Plasma Protein Binding (% unbound) | 2.5% | Highly bound to plasma proteins. The free fraction is what is available for therapeutic effect and clearance.[10][11] |

| CYP450 Inhibition | CYP3A4 IC₅₀ | > 30 µM | Low risk of inhibiting the major drug-metabolizing enzyme CYP3A4, indicating a lower potential for drug-drug interactions.[12][13] |

| CYP2D6 IC₅₀ | 15 µM | Moderate inhibition. Further investigation may be needed depending on the therapeutic window and co-administered drugs.[12][13] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized to ensure reproducibility and allow for comparison across different compounds.[14]

Microsomal Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[15][16]

Methodology:

-

Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[8][16] A solution of the test compound (this compound) is prepared at a concentration of 1 µM.[8]

-

Incubation: The reaction is initiated by adding a NADPH-regenerating system to the microsome and compound mixture.[9][17] The mixture is incubated at 37°C.

-

Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][16]

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9] This also precipitates the proteins.

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[9]

-

Data Calculation: The rate of disappearance of the compound is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[15]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for active efflux transporters.[7][18]

Methodology:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semi-permeable filter inserts in a transwell plate and cultured for 18-22 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.[7][19]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer yellow.[18][19]

-

Bidirectional Transport:

-

Apical to Basolateral (A-B): The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time (e.g., 2 hours).[7][20] This mimics absorption from the gut into the bloodstream.

-

Basolateral to Apical (B-A): The compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured.[7] This assesses active efflux back into the intestinal lumen.

-

-

Analysis: Samples from the receiver compartments are analyzed by LC-MS/MS.

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to identify potential substrates of efflux pumps.[7]

Equilibrium Dialysis for Plasma Protein Binding

Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability.[10][21]

Methodology:

-

Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.[10][21]

-

Sample Preparation: The test compound is added to human plasma in one chamber (the donor chamber). The other chamber (the receiver chamber) contains a protein-free buffer solution.[10][11]

-

Equilibration: The device is incubated at 37°C for several hours (typically 4-6 hours) with gentle shaking to allow the unbound compound to reach equilibrium across the membrane.[10][21]

-

Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

-

Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.[10][11]

-

Data Calculation: The percentage of unbound drug is calculated from the ratio of the compound's concentration in the buffer chamber to its concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of a compound to inhibit major CYP enzymes, which is a common cause of drug-drug interactions.[13][22]

Methodology:

-

System Preparation: Pooled human liver microsomes are incubated with a specific probe substrate for each CYP isoform being tested (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).[23]

-

Inhibitor Addition: The test compound is added at various concentrations to determine a dose-response relationship. A control reaction without the inhibitor is also run.[12]

-

Reaction Initiation and Incubation: The reaction is started by adding NADPH and incubated at 37°C for a short period.[23]

-

Reaction Termination: The reaction is stopped with a cold organic solvent.

-

Analysis: The formation of the metabolite from the probe substrate is quantified by LC-MS/MS.[13]

-

Data Calculation: The rate of metabolite formation in the presence of the test compound is compared to the control. The data is then used to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Mandatory Visualizations

Diagram 1: Early ADME Screening Workflow

Caption: A typical workflow for early in vitro ADME screening of new compounds.

Diagram 2: ADME-Based Candidate Progression

Caption: Decision tree for compound progression based on early ADME results.

References

- 1. selvita.com [selvita.com]

- 2. Early ADME Profiling Minimizes Wasted Time and Expenditures [pharmamodels.net]

- 3. researchgate.net [researchgate.net]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 11. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. criver.com [criver.com]

- 15. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Metabolic Stability Assays [merckmillipore.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. enamine.net [enamine.net]

- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 21. bioivt.com [bioivt.com]

- 22. bioivt.com [bioivt.com]

- 23. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Imaging KLK2 Activity in Live Cells using a Fluorescent Activity-Based Probe

A Note on Nomenclature: Initial research for "Kallikrein-IN-2" identified it as a potent inhibitor of plasma kallikrein (PKal), not a probe for Kallikrein-related peptidase 2 (KLK2). To provide accurate and actionable protocols, this document details the application of a validated, selective fluorescent activity-based probe (fABP) for KLK2, herein referred to as KLK2-fABP , based on the probe developed by Ofori et al. in "A Suite of Activity-Based Probes To Dissect the KLK Activome in Drug-Resistant Prostate Cancer"[1][2][3][4][5].

Introduction

Kallikrein-related peptidase 2 (KLK2) is a serine protease predominantly expressed in the prostate epithelium. Its expression is regulated by androgens, and it plays a significant role in prostate cancer progression[6][7]. KLK2 is implicated in activating other proteases, degrading the extracellular matrix, and promoting tumor growth and metastasis, making it a key therapeutic and diagnostic target[1][6][8].

The KLK2-fABP is a novel, selective, fluorescent activity-based probe designed to covalently bind to the active site of KLK2. This allows for the direct visualization and quantification of active KLK2 in live cells and biological samples, providing a powerful tool for cancer research and drug development. Unlike broad-spectrum inhibitors, this probe's specificity enables the distinct analysis of KLK2 activity within the complex tumor microenvironment.

Mechanism of Action

The KLK2-fABP is designed with a peptide sequence optimized for selective recognition by the active site of KLK2. It is coupled to a fluorophore for detection and a reactive "warhead" (such as a diphenyl phosphonate) that forms a stable, covalent bond with the catalytic serine residue of active KLK2. This covalent modification allows for the specific labeling of enzymatically active KLK2, distinguishing it from the inactive zymogen (pro-KLK2) or inhibitor-bound forms.

Caption: Mechanism of KLK2-fABP action.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of KLK2-fABP and related reagents, derived from published studies[1][2][4].

Table 1: KLK2-fABP Specifications

| Parameter | Value | Reference |

| Target | Human Kallikrein-related peptidase 2 (KLK2) | [1][2] |

| Probe Type | Activity-Based Probe (ABP) | [1][2] |

| Label | Fluorescent Dye (e.g., TAMRA or similar) | [4] |

| Warhead | Diphenyl phosphonate (or similar) | [1][4] |

| Recommended Conc. | 0.5 - 2.0 µM for live cells/conditioned media | [1][2][4] |

| Incubation Time | 1 - 2 hours | [1][4] |

Table 2: Recommended Cell Lines for KLK2 Activity Studies

| Cell Line | Description | KLK2 Expression | Androgen Receptor (AR) | Notes |

| LNCaP | Human prostate adenocarcinoma | Moderate, Androgen-inducible | Positive | Gold standard for KLK2 studies. DHT treatment upregulates KLK2 expression and activity[1][2]. |

| VCaP | Human prostate carcinoma, bone metastasis | High, Androgen-inducible | Positive | Expresses high levels of KLK2. |

| DU145 | Human prostate carcinoma, brain metastasis | Negative/Very Low | Negative | Suitable as a negative control for KLK2 expression[9]. |

| PC-3 | Human prostate adenocarcinoma, bone metastasis | Negative/Very Low | Negative | Suitable as a negative control for KLK2 expression. |

Experimental Protocols

Protocol 1: Live-Cell Imaging of KLK2 Activity

This protocol describes the use of KLK2-fABP to visualize the localization of active KLK2 in living prostate cancer cells.

Materials:

-

KLK2-fABP (stock solution in DMSO, e.g., 1 mM)

-

LNCaP cells (or other suitable cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Charcoal-stripped serum (CSS) for androgen-deprivation studies

-

Dihydrotestosterone (DHT) for androgen stimulation

-

Live-cell imaging buffer (e.g., phenol red-free DMEM or HBSS)

-

Confocal microscope with appropriate filter sets for the fluorophore

Workflow Diagram:

Caption: Experimental workflow for live-cell imaging of KLK2 activity.

Procedure:

-

Cell Seeding: Seed LNCaP cells onto glass-bottom confocal dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.

-

Cell Culture: Culture cells for 24-48 hours in standard growth medium.

-

(Optional) Androgen Modulation: To study the regulation of KLK2 activity, replace the medium with one containing charcoal-stripped serum for 24 hours to deplete androgens. Then, treat with 10 nM DHT or vehicle (ethanol) for another 24 hours to induce KLK2 expression[1][2].

-

Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer.

-

Probe Loading: Dilute the KLK2-fABP stock solution to a final concentration of 1.0 µM in the imaging buffer. Add the probe solution to the cells.

-

Incubation: Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator, protected from light.

-

Final Wash: Gently wash the cells twice with fresh imaging buffer to remove any unbound probe.

-

Imaging: Immediately image the cells using a confocal microscope. Acquire images using the appropriate laser excitation and emission filter settings for the probe's fluorophore.

Protocol 2: In-Gel Fluorescence Profiling of KLK2 Activity

This protocol is for quantifying active KLK2 in cell lysates or conditioned media.

Materials:

-

KLK2-fABP

-

Conditioned media or cell lysates from prostate cancer cell cultures

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence gel scanner

Procedure:

-

Sample Collection: Collect conditioned media from cell cultures or prepare cell lysates in a non-denaturing lysis buffer.

-

Probe Labeling: Add KLK2-fABP to the conditioned media or lysate to a final concentration of 1 µM.

-

Incubation: Incubate the mixture for 1 hour at 37°C.

-

SDS-PAGE: Add 4x SDS-PAGE loading buffer, boil for 5 minutes, and resolve the proteins on a polyacrylamide gel.

-

In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the probe's fluorophore. A fluorescent band should appear at the molecular weight corresponding to KLK2.

-

(Optional) Western Blotting: The gel can be subsequently transferred to a membrane and probed with an anti-KLK2 antibody to confirm the identity of the fluorescent band and to compare active versus total KLK2 levels.

Signaling Pathway

KLK2 is a key component of a complex proteolytic and signaling network in prostate cancer. It is regulated by the Androgen Receptor (AR) and can, in turn, influence tumor growth by activating other proteases and signaling receptors.

Caption: Simplified KLK2 signaling pathway in prostate cancer.

References

- 1. A Suite of Activity-Based Probes To Dissect the KLK Activome in Drug-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. pmjournal.ir [pmjournal.ir]

- 7. Human kallikrein 2 (KLK2) promotes prostate cancer cell growth via function as a modulator to promote the ARA70-enhanced androgen receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application of Kallikrein Inhibition in Xenograft Models of Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kallikreins (KLKs) are a family of serine proteases that have garnered significant attention in the context of prostate cancer. Specifically, human Kallikrein-2 (KLK2) and Kallikrein-4 (KLK4) have been implicated in tumor progression, making them compelling targets for therapeutic intervention. While the specific compound "Kallikrein-IN-2" is not prominently documented in the reviewed literature, a range of inhibitory modalities targeting these kallikreins have been investigated in preclinical xenograft models of prostate cancer. These include small molecule inhibitors, antibodies, and cellular therapies. This document provides a detailed overview of the application of these Kallikrein-targeting agents in prostate cancer xenograft studies, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data from studies utilizing Kallikrein-targeting therapies in prostate cancer xenograft models.

Table 1: Anti-Tumor Efficacy of a Bispecific Antibody Targeting KLK2 and CD3

| Treatment Group | Dose | Tumor Growth Inhibition (% ΔTGI) | Animal Model | Prostate Cancer Cell Line | Reference |

| Control | - | - | NSG mice | VCaP | [1] |

| Anti-hK2 x Anti-CD3 Bispecific Antibody | 15 mg/kg | 99% | NSG mice | VCaP | [1] |

Table 2: Efficacy of KLK2-Targeted Chimeric Antigen Receptor (CAR) T-Cell Therapy

| Treatment Group | Dose | Outcome | Animal Model | Prostate Cancer Cell Line | Reference |

| Control | - | Progressive tumor growth | - | VCaP | [2] |

| KLK2 CAR T-cells | 10x10⁶ cells | 10/10 complete tumor regression | - | VCaP | [2] |

Table 3: Anti-Tumor Activity of an Actinium-225 Labeled KLK2-Targeting Antibody

| Treatment Group | Dose | Outcome | Animal Model | Prostate Cancer Cell Line | Reference |

| Control | - | Progressive tumor growth | - | VCaP | [3] |

| ²²⁵Ac-KLK2 Antibody | 50 nCi | Dose-dependent tumor growth inhibition | - | VCaP | [3] |

| ²²⁵Ac-KLK2 Antibody | 100 nCi | Dose-dependent tumor growth inhibition | - | VCaP | [3] |

| ²²⁵Ac-KLK2 Antibody | 250 nCi | Dose-dependent tumor growth inhibition | - | VCaP | [3] |

| ²²⁵Ac-KLK2 Antibody | 500 nCi | Dose-dependent tumor growth inhibition | - | VCaP | [3] |

Table 4: Effects of KLK4 Overexpression in a Prostate Cancer Xenograft Model

Note: This study investigates the effect of KLK4 itself, providing context for the impact of targeting this kallikrein.

| Cell Line | Outcome | Model Type | Reference |

| PC3 (Parental) | Larger localized tumors and increased metastases | Orthotopic and Intracardiac injection | [4][5] |

| PC3-KLK4 (Overexpressing) | Smaller localized tumors and decreased metastases | Orthotopic and Intracardiac injection | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Kallikrein inhibitors in prostate cancer xenograft models.

Protocol 1: Subcutaneous Xenograft Model for Testing a KLK2-Targeting Bispecific Antibody

-

Cell Culture:

-

Culture VCaP (Vertebral-Cancer of the Prostate) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells at 80-90% confluency using Trypsin-EDTA.

-

-

Animal Model:

-

Use male immune-compromised mice (e.g., NSG - NOD scid gamma).

-

Acclimatize animals for at least one week before the start of the experiment.

-

-

Tumor Cell Implantation:

-

Resuspend harvested VCaP cells in a 1:1 mixture of sterile Phosphate Buffered Saline (PBS) and Matrigel.

-

Inject 1 x 10⁷ VCaP cells subcutaneously into the flank of each mouse.[1]

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring tumor volume with calipers twice a week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment Administration:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer the KLK2-targeting bispecific antibody (e.g., 15 mg/kg) and a vehicle control intravenously or intraperitoneally according to the study design.[1]

-

-

Endpoint Analysis:

-

Continue monitoring tumor volume for the duration of the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the percent tumor growth inhibition (%ΔTGI) by comparing the mean tumor volume of the treatment group to the control group.[1]

-

Tumor tissue can be processed for further analysis, such as immunohistochemistry for biomarkers.

-

Protocol 2: Orthotopic Xenograft Model to Study the Effects of KLK4 on Primary Tumor Growth

-

Cell Culture:

-

Culture PC3 prostate cancer cells and a stable KLK4-overexpressing PC3 cell line in appropriate media.

-

-

Animal Model:

-

Use male athymic nude mice.

-

-

Orthotopic Implantation:

-

Anesthetize the mouse.

-

Make a small abdominal incision to expose the prostate.

-

Inject 1 x 10⁶ PC3 or PC3-KLK4 cells directly into the prostate gland.

-

Suture the incision.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth using a suitable imaging modality, such as bioluminescence imaging (if cells are luciferase-tagged) or high-frequency ultrasound.

-

-

Endpoint Analysis:

Signaling Pathways and Experimental Workflows

Kallikrein Signaling in Prostate Cancer

Kallikreins, particularly KLK2 and KLK4, are involved in a complex signaling network that can promote prostate cancer progression. They can cleave various substrates in the tumor microenvironment, leading to the activation of growth factors and proteases, which in turn facilitates tumor growth, invasion, and metastasis.[6][7]

Caption: Simplified signaling pathway of KLK2 and KLK4 in prostate cancer.

Experimental Workflow for a Xenograft Study

The following diagram illustrates a typical workflow for a preclinical xenograft study evaluating a Kallikrein inhibitor.

Caption: General experimental workflow for a prostate cancer xenograft study.

References

- 1. Restricted [jnjmedicalconnect.com]

- 2. Drug targets in prostate cancer: an appetite for KLK2-mediated destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Kallikrein 2: A Novel Lineage-Specific Surface Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. KLK4 Induces Anti-Tumor Effects in Human Xenograft Mouse Models of Orthotopic and Metastatic Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. pmjournal.ir [pmjournal.ir]

Application Notes and Protocols for High-Throughput Screening of Plasma Kallikrein Inhibitors using Kallikrein-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kallikrein-kinin system is a crucial signaling cascade involved in various physiological processes, including inflammation, blood pressure regulation, and coagulation. Dysregulation of this system, particularly the overactivation of plasma kallikrein (PKal), is implicated in several pathologies such as hereditary angioedema (HAE), diabetic macular edema, and retinopathy. Consequently, the development of potent and selective plasma kallikrein inhibitors is a significant therapeutic strategy. Kallikrein-IN-2 is a highly potent inhibitor of plasma kallikrein, making it an excellent tool for the development and validation of high-throughput screening (HTS) assays aimed at discovering novel PKal inhibitors.

These application notes provide a comprehensive guide to developing a robust, fluorescence-based HTS assay for the identification of plasma kallikrein inhibitors, using this compound as a reference compound. The protocols detailed below are designed for a 384-well microplate format, suitable for screening large compound libraries.

Data Presentation

Quantitative data is essential for the evaluation of inhibitor potency and selectivity. The following tables provide a structured format for presenting key data points for a reference compound like this compound and for newly identified inhibitors.

Table 1: Potency of this compound against Plasma Kallikrein

| Compound | Target | IC50 (nM) | Assay Conditions |

| This compound | Human Plasma Kallikrein | 0.1 | 50 mM Tris, pH 7.4, 150 mM NaCl, 0.05% BSA, 10 µM Z-Phe-Arg-AMC, 30 min incubation at 37°C |

Table 2: Selectivity Profile of a Hypothetical Plasma Kallikrein Inhibitor

This table illustrates how the selectivity of a novel inhibitor would be presented. It is crucial to assess the activity of new compounds against other related proteases to determine their specificity.

| Protease Target | IC50 (nM) | Fold Selectivity vs. Plasma Kallikrein |

| Plasma Kallikrein | 1.5 | 1 |

| Tissue Kallikrein (KLK1) | >10,000 | >6667 |

| Kallikrein-2 (KLK2) | >10,000 | >6667 |

| Trypsin | 5,200 | 3467 |

| Thrombin | >10,000 | >6667 |

| Plasmin | 8,500 | 5667 |

Experimental Protocols

Protocol 1: Fluorescence-Based High-Throughput Screening Assay for Plasma Kallikrein Inhibitors

This protocol describes a fluorescence intensity-based assay using the fluorogenic substrate Z-Phe-Arg-AMC. Cleavage of this substrate by plasma kallikrein releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified.

Materials and Reagents:

-

Human Plasma Kallikrein (active enzyme)

-

This compound (positive control inhibitor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% (w/v) Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

384-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Experimental Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of this compound in DMSO to generate a concentration-response curve (e.g., from 1 mM to 10 nM).

-

For HTS, prepare test compounds in DMSO at a desired screening concentration (e.g., 10 mM stock, for a final assay concentration of 10 µM).

-

-

Assay Plate Preparation:

-

Add 0.5 µL of DMSO (for negative control), this compound dilutions (for positive control), or test compounds to the wells of a 384-well plate.

-

-

Enzyme Addition:

-

Prepare a solution of human plasma kallikrein in assay buffer at a final concentration that gives a robust signal within the linear range of the assay (to be determined during assay development, typically in the low nanomolar range).

-

Add 25 µL of the enzyme solution to each well of the assay plate.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

-

Substrate Addition and Signal Detection:

-

Prepare a solution of Z-Phe-Arg-AMC in assay buffer at a concentration equal to or below its Km value for plasma kallikrein (e.g., 10 µM).

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

-

Immediately transfer the plate to a fluorescence microplate reader.

-

Measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

For this compound and active compounds, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Assay for Evaluating Kallikrein Inhibitor Activity (Conceptual)

While a direct cell-based assay for plasma kallikrein inhibition is complex due to the extracellular nature of the enzyme, a potential approach involves measuring the downstream effects of kallikrein activity on cells expressing relevant receptors, such as Protease-Activated Receptors (PARs). This is a conceptual outline that would require significant development.

Principle: Plasma kallikrein can activate PARs on the surface of certain cell types, leading to intracellular calcium mobilization. An inhibitor would block this activation.

Cell Line: A cell line endogenously or recombinantly expressing a kallikrein-sensitive PAR (e.g., PAR-1 or PAR-2), and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Experimental Outline:

-

Plate cells in a 384-well, black, clear-bottom microplate.

-

Load cells with a calcium-sensitive dye.

-

Add test compounds or this compound to the wells.

-

Stimulate the cells with a sub-maximal concentration of active plasma kallikrein.

-

Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.

-

Inhibitors of plasma kallikrein will prevent the increase in intracellular calcium.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving plasma kallikrein and the experimental workflow for the HTS assay.

Caption: The Kallikrein-Kinin System and the point of inhibition by this compound.

Caption: High-throughput screening workflow for plasma kallikrein inhibitors.

Caption: Simplified signaling pathway of Protease-Activated Receptor (PAR) activation by plasma kallikrein.

References

Kallikrein-IN-2: A Chemical Probe for Elucidating KLK2 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Kallikrein-related peptidase 2 (KLK2) is a serine protease that is highly expressed in the prostate and is implicated in the progression of prostate cancer. Its enzymatic activity contributes to the activation of other proteins, including prostate-specific antigen (PSA), and it is involved in signaling pathways that promote tumor growth and metastasis.[1][2] As such, KLK2 represents a significant target for the development of novel therapeutics and diagnostic agents for prostate cancer.[1][3]

Kallikrein-IN-2 has been identified as an inhibitor of kallikrein activity. This document provides an overview of KLK2 function, relevant signaling pathways, and generalized protocols for assessing KLK2 activity and inhibition, which can be adapted for the characterization of probes like this compound.

Chemical Information: this compound

While detailed inhibitory data against KLK2 is not publicly available, the chemical identity of a compound designated "this compound" is provided below. This information is sourced from commercially available research chemicals and a related patent application. Researchers interested in the specific activity of this compound are encouraged to consult the primary literature and patent filings.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2702983-84-2 |

| Molecular Formula | C28H25F3N4O4 |

| Referenced Patent | WO2021175290 |

KLK2 Signaling Pathways

KLK2 is involved in a complex network of signaling pathways that are crucial for prostate cancer progression. Understanding these pathways is essential for elucidating the mechanism of action of KLK2 inhibitors.

Pro-PSA Activation and Seminal Clot Liquefaction

One of the primary physiological functions of KLK2 is the activation of the zymogen form of prostate-specific antigen (pro-PSA).[1] Active PSA then cleaves semenogelins, leading to the liquefaction of the seminal clot.[1] This proteolytic cascade is a key event in male fertility.

Activation of Protease-Activated Receptors (PARs) and Downstream Signaling

KLK2 can directly cleave and activate Protease-Activated Receptors (PARs), particularly PAR1 and PAR2, which are G-protein coupled receptors.[3] This activation triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, which are known to promote cell proliferation and survival.[2]

Regulation of the IGF-1 Signaling Pathway

KLK2 can modulate the insulin-like growth factor (IGF-1) signaling pathway by cleaving IGF-binding proteins (IGFBPs).[2] This leads to an increase in the bioavailability of IGF-1, which can then bind to its receptor (IGF-1R) and activate downstream pathways like the PI3K/Akt pathway, promoting cell growth and inhibiting apoptosis.[2]

Experimental Protocols

The following are generalized protocols for assessing the enzymatic activity of KLK2 and the inhibitory potential of compounds like this compound. These should be optimized based on specific experimental conditions and available reagents.

In Vitro Enzymatic Activity Assay

This protocol describes a fluorometric assay to measure the proteolytic activity of recombinant human KLK2.

Materials:

-

Recombinant human KLK2 (active enzyme)

-

Fluorogenic peptide substrate for KLK2 (e.g., Mu-GKAFRR-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorometric microplate reader

Workflow:

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add a fixed volume of the inhibitor dilutions to the wells of a 96-well plate. Include wells with buffer only (no inhibitor control) and wells for background fluorescence (no enzyme).

-

Add a fixed amount of recombinant human KLK2 to each well (except background).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cell-Based Assay for KLK2 Inhibition

This protocol describes a method to assess the ability of an inhibitor to block KLK2 activity in a cellular context, for example, by measuring the inhibition of pro-PSA activation in a prostate cancer cell line that co-expresses KLK2 and pro-PSA.

Materials:

-

Prostate cancer cell line expressing KLK2 and pro-PSA (e.g., LNCaP)

-

Cell culture medium and supplements

-

This compound or other test inhibitors

-

Lysis buffer

-

ELISA kits for detecting active PSA and total PSA

-

Protein quantification assay (e.g., BCA assay)

Workflow:

Procedure:

-

Seed prostate cancer cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a suitable period (e.g., 24-48 hours).

-

Collect the conditioned cell culture medium and lyse the cells.

-

Measure the total protein concentration in the cell lysates.

-

Use specific ELISA kits to quantify the levels of active PSA and total PSA in the conditioned medium.

-

Normalize the PSA levels to the total protein concentration.

-

Calculate the ratio of active PSA to total PSA for each inhibitor concentration.

-

Plot the percentage of inhibition of PSA activation against the inhibitor concentration to determine the cellular efficacy of the compound.

Conclusion

This compound represents a potential tool for the investigation of KLK2 function in both physiological and pathological contexts. The protocols and pathway diagrams provided herein offer a framework for researchers to design and execute experiments aimed at characterizing this and other KLK2 inhibitors. Further investigation into the specific inhibitory profile and mechanism of action of this compound is warranted to fully understand its potential as a chemical probe and a therapeutic lead.

References

Application Notes and Protocols for In Vivo Studies of Kallikrein Inhibitors

A NOTE TO THE READER: The following application notes and protocols are based on publicly available information regarding various Kallikrein inhibitors and targeting agents. A specific compound designated "Kallikrein-IN-2" was not identified in the available literature. Therefore, this document provides a broader overview of dosages and protocols for representative Kallikrein inhibitors in preclinical animal studies to guide researchers in this field. The focus is primarily on inhibitors of Kallikrein-2 (KLK2), a significant target in prostate cancer research.

Introduction

Kallikreins are a subgroup of serine proteases with diverse physiological and pathological roles. The kallikrein-kinin system, for instance, is involved in inflammation, blood pressure regulation, and coagulation[1][2]. Specific kallikreins, such as human glandular kallikrein 2 (hK2 or KLK2), are highly expressed in certain cancers, like prostate cancer, making them attractive therapeutic targets[3][4]. The development of inhibitors targeting specific kallikreins is an active area of research. This document provides a summary of reported in vivo dosages and experimental protocols for several kallikrein inhibitors to serve as a guide for designing preclinical animal studies.

Data Presentation: In Vivo Dosages of Kallikrein Inhibitors

The following tables summarize quantitative data from various in vivo animal studies on different types of kallikrein inhibitors and targeting agents.

Table 1: Peptide and Small Molecule Kallikrein Inhibitors

| Compound/Inhibitor | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| CLP-2 (KLK2b peptide analog) | Murine model | 2 mg/kg | Not Specified | Good anti-tumor activity | [5] |

| CLP-2 (KLK2b peptide analog) | Murine model | 0.5 mg/kg | Not Specified | Did not significantly reduce tumor size or improve survival | [5] |

| CH-694 (Selective tissue kallikrein inhibitor) | Ovalbumin-sensitised guinea pig | 10 mg/kg | Intraperitoneal | Significantly prevented antigen-induced bronchoconstriction | [6] |

| Aprotinin (Kallikrein inhibitor) | Dog | 8-125 mU/kg/min | Intravenous | Induced substantial falls in blood pressure | [7] |

| Icatibant (Bradykinin B2 receptor antagonist) | Male Wistar rats | 1 mg/kg | Intravenous | Reduced LPS-induced fever | [8] |

| Icatibant (Bradykinin B2 receptor antagonist) | Male Wistar rats | 20 nmol | Intracerebroventricular | Reduced LPS-induced fever | [8] |

| Captopril (ACE inhibitor, affects kinin levels) | Male Wistar rats | 5 mg/kg | Subcutaneous | Exacerbated LPS-induced fever | [8] |

Table 2: KLK2-Targeting Therapeutic Agents in Prostate Cancer Models

| Agent | Animal Model | Dosage | Key Findings | Reference |

| hK2 radioconjugate (Ac225) | VCaP xenograft mouse model | 500 nCi | 110% tumor growth inhibition compared to control | [9] |

| hK2xCD3 bispecific antibody | VCaP xenograft mouse model | 15 mg/kg | 99% tumor growth inhibition compared to control | [9] |

| 111In-DTPA-11B6 (hK2-targeting antibody) | LNCaP xenograft mice | Not Specified | High tumor uptake (19 ± 0.78 %IA/g at 48h) | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the evaluation of novel kallikrein inhibitors.

Allergic Inflammation Model in Guinea Pigs

This protocol is based on the study of a selective tissue kallikrein inhibitor, CH-694[6].

-

Animal Model: Ovalbumin-sensitised guinea pigs.

-

Sensitization: Sensitize guinea pigs with ovalbumin to induce an allergic state.

-

Drug Administration:

-

Dissolve CH-694 in a suitable vehicle.

-

Administer 10 mg/kg intraperitoneally 15 minutes before and 90 minutes after antigen challenge.

-

-

Antigen Challenge: Challenge the sensitized animals with ovalbumin to induce bronchoconstriction.

-

Efficacy Assessment:

-

Measure airways resistance to determine the degree of bronchoconstriction.

-

Collect broncho-alveolar lavage fluid (BALF).

-

Measure tissue kallikrein activity in the BALF.

-

-

Outcome: A significant decrease in airways resistance and tissue kallikrein activity in BALF indicates efficacy of the inhibitor.

Prostate Cancer Xenograft Model in Mice

This protocol is based on studies evaluating hK2-targeting agents in prostate cancer[3][9].

-

Cell Line: VCaP or LNCaP human prostate cancer cells, which express hK2.

-

Animal Model: Immune-compromised mice (e.g., NSG mice).

-

Tumor Implantation:

-

Subcutaneously inject a suspension of VCaP or LNCaP cells into the flank of the mice.

-

Allow tumors to grow to a specified size (e.g., 100-200 mm³).

-

-

Drug Administration:

-

For an hK2-targeting radioconjugate (e.g., with 225Ac), administer the specified dose (e.g., 500 nCi) intravenously.

-

For an hK2-targeting bispecific antibody (e.g., hK2xCD3), administer the specified dose (e.g., 15 mg/kg) via an appropriate route (e.g., intravenously or intraperitoneally) at a defined schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly using calipers.

-

Calculate the percent tumor growth inhibition (TGI) compared to a vehicle-treated control group.

-

Monitor animal survival.

-

-

Imaging (Optional):

-

For radiolabeled antibodies (e.g., 111In-DTPA-11B6), perform SPECT/CT imaging at various time points post-injection to assess tumor uptake and biodistribution[10].

-

Mandatory Visualizations

Signaling Pathway: The Kallikrein-Kinin System

The following diagram illustrates the central role of kallikreins in the generation of kinins, which are potent inflammatory mediators.

Caption: The Kallikrein-Kinin System Cascade.

Experimental Workflow: In Vivo Efficacy Study of a Kallikrein Inhibitor in a Xenograft Model

This diagram outlines the typical workflow for assessing the anti-tumor activity of a kallikrein inhibitor in a mouse xenograft model.

Caption: Workflow for Xenograft Efficacy Study.

Logical Relationship: Mechanism of Action of a KLK2-Targeting Radioconjugate

This diagram illustrates the proposed mechanism of action for a KLK2-targeting antibody-drug conjugate, in this case, a radioconjugate.

Caption: Mechanism of a KLK2-Targeting Radioconjugate.

References

- 1. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vetscraft.com [vetscraft.com]

- 3. Human Kallikrein 2: A Novel Lineage-Specific Surface Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic inhibitors of tissue kallikrein: effects in vivo in a model of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of aprotinin on kallikrein and kininases in dog's blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The relevance of kalikrein-kinin system via activation of B2 receptor in LPS-induced fever in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Preclinical imaging of kallikrein-related peptidase 2 (hK2) in prostate cancer with a 111In-radiolabelled monoclonal antibody, 11B6 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with a Kallikrein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effect of a Kallikrein inhibitor, exemplified by a hypothetical compound "Kallikrein-IN-2," on apoptosis using flow cytometry. The protocol is based on the widely used Annexin V and Propidium Iodide (PI) staining method.

Introduction to Kallikreins and Apoptosis

Kallikrein-related peptidases (KLKs) are a family of serine proteases involved in a variety of physiological and pathological processes.[1][2][3] Evidence suggests that KLKs can play a dual role in cancer, either promoting or inhibiting processes like cell proliferation and apoptosis.[1][4] For instance, some kallikreins are implicated in promoting cancer cell survival by helping to evade apoptosis, while others may have pro-apoptotic functions.[5] The intricate involvement of KLKs in apoptosis makes them potential therapeutic targets in various diseases, including cancer.[1][2]

Apoptosis, or programmed cell death, is a crucial biological process. A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membrane of late apoptotic and necrotic cells.[6][8] Therefore, combined staining with fluorescently-labeled Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9][10]

This protocol describes a method to assess how a Kallikrein inhibitor may modulate apoptosis induced by a known stimulus.

Principle of the Assay

This assay quantifies the percentage of cells undergoing apoptosis following treatment with an apoptosis-inducing agent in the presence or absence of a Kallikrein inhibitor. Cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes also included with late apoptotic cells).

Data Presentation

The following table is an example of how to summarize quantitative data from a flow cytometry experiment investigating the effect of a Kallikrein inhibitor on apoptosis.

| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| Apoptosis Inducer | [X] µM | 60.7 ± 3.5 | 25.1 ± 2.8 | 14.2 ± 1.9 |

| Apoptosis Inducer + this compound | [X] µM + 1 µM | 75.3 ± 2.9 | 15.4 ± 2.2 | 9.3 ± 1.5 |

| Apoptosis Inducer + this compound | [X] µM + 5 µM | 85.1 ± 3.1 | 8.6 ± 1.7 | 6.3 ± 1.1 |

| This compound only | 5 µM | 94.8 ± 2.3 | 2.7 ± 0.6 | 2.5 ± 0.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

-

Cells of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound (or other Kallikrein inhibitor)

-

Phosphate-Buffered Saline (PBS), cold

-

10X Annexin V Binding Buffer (100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

-

FITC Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Experimental Workflow

Detailed Protocol

-

Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and stabilize overnight.

-

Induction of Apoptosis and Inhibitor Treatment:

-

Treat cells with the desired concentration of the apoptosis-inducing agent.

-

For inhibitor studies, pre-incubate cells with various concentrations of this compound for a specific time before adding the apoptosis inducer.

-

Include appropriate controls: untreated cells, cells treated with the apoptosis inducer alone, and cells treated with this compound alone.

-

-

Incubation: Incubate the cells for a time period sufficient to induce apoptosis (this should be optimized for your specific cell type and inducer).

-

Cell Harvesting:

-

For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).

-

Wash the adherent cells once with PBS and then detach them using a gentle method like trypsinization.

-

Combine the detached cells with the collected supernatant.

-

For suspension cells, simply collect the cells.

-

-

Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.[9]

-

Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.[9] Gently vortex the tubes.

-

-

Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube just before analysis.[9]

-

Analyze the samples on a flow cytometer. Be sure to set up proper compensation controls using single-stained samples.

-

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a Kallikrein (KLK) contributes to cell survival by inhibiting an apoptotic pathway. An inhibitor like this compound would block this pro-survival signal, thereby sensitizing the cell to apoptosis.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background staining in negative control | Cells were handled too harshly, causing membrane damage. | Handle cells gently during harvesting and washing. Reduce centrifugation speed. |

| Staining incubation time was too long. | Optimize incubation time; 15-20 minutes is usually sufficient. | |

| Low Annexin V signal in positive control | Insufficient calcium in the binding buffer. | Ensure 1X Binding Buffer is prepared correctly and contains CaCl₂.[9] |

| Apoptosis induction was not effective. | Optimize the concentration and incubation time of the apoptosis-inducing agent. | |

| High PI staining in all samples | Cells were not healthy at the start of the experiment. | Ensure you are using a healthy, log-phase cell culture. |

| Cells were left too long before analysis after staining. | Analyze cells promptly after the final incubation step. |

References

- 1. Involvement of Kallikrein-Related Peptidases in Normal and Pathologic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kallikrein - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. sites.utoronto.ca [sites.utoronto.ca]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

Troubleshooting & Optimization

Kallikrein-IN-2 Stability in Cell Culture Media: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Kallikrein-IN-2 in common cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a small molecule inhibitor of kallikrein-related peptidases (KLKs). Its chemical name is N-[(2,6-difluoro-3-methoxyphenyl)methyl]-1-[[4-[(5-fluoro-2-oxopyridin-1-yl)methyl]phenyl]methyl]-3-(oxetan-3-yl)pyrazole-4-carboxamide[1]. In a research context, it is used to investigate the physiological and pathological roles of kallikreins, which are a group of serine proteases involved in various biological processes, including inflammation, blood pressure regulation, and cancer progression[2][3].

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

The stability of a small molecule inhibitor like this compound in cell culture media can be influenced by several factors:

-

Enzymatic Degradation: Cell culture media supplemented with serum (e.g., FBS) contains various enzymes that can potentially metabolize the inhibitor. Even in serum-free media, cells themselves can release enzymes that may degrade the compound.

-

pH of the Media: Most cell culture media are buffered to a physiological pH (around 7.4). Significant deviations from this pH can affect the chemical stability of the inhibitor.

-

Temperature: As with most chemical compounds, prolonged exposure to higher temperatures (e.g., 37°C in an incubator) can lead to degradation over time.

-

Light Exposure: Some small molecules are light-sensitive. It is good practice to minimize the exposure of the inhibitor stock solutions and media containing the inhibitor to direct light.

-

Interactions with Media Components: Components in the media, such as amino acids or vitamins, could potentially interact with the inhibitor, although this is less common for stable small molecules.

Q3: How long can I expect this compound to be stable in my cell culture experiment?

The stability of this compound in cell culture media is not extensively documented in publicly available literature. However, for small molecule inhibitors, it is common to see stability ranging from several hours to a few days under standard cell culture conditions (37°C, 5% CO2). For long-term experiments (e.g., over 48-72 hours), it may be necessary to replenish the media with a fresh inhibitor to maintain a constant effective concentration. It is highly recommended to perform a stability study under your specific experimental conditions.

Troubleshooting Guide

Issue: I am not observing the expected inhibitory effect of this compound in my cell-based assay.

-

Possible Cause 1: Inhibitor Degradation.

-

Troubleshooting Step: The inhibitor may be degrading over the course of your experiment.

-

Recommendation 1: Perform a time-course experiment to assess the stability of this compound in your specific cell culture media. An example protocol is provided below.

-

Recommendation 2: For long-duration experiments, consider replacing the media with fresh inhibitor at regular intervals (e.g., every 24 hours).

-

Recommendation 3: Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

-

-

-

Possible Cause 2: Incorrect Inhibitor Concentration.

-

Troubleshooting Step: The final concentration of the inhibitor in the cell culture well may be inaccurate.

-

Recommendation 1: Verify the calculations for your serial dilutions.

-

Recommendation 2: Ensure that the inhibitor is fully dissolved in the initial solvent (e.g., DMSO) before further dilution in the cell culture media. Some organic compounds can precipitate when added to aqueous solutions.

-

Recommendation 3: Include a positive control (a known inhibitor of the target kallikrein) and a negative control (vehicle only) in your experimental setup.

-

-

-

Possible Cause 3: Cell Line-Specific Effects.

-

Troubleshooting Step: The cell line you are using may have mechanisms that reduce the effectiveness of the inhibitor.

-

Recommendation 1: Research whether your cell line expresses efflux pumps (e.g., P-glycoprotein) that could be removing the inhibitor from the cells.

-

Recommendation 2: Consider using a different cell line to confirm the activity of the inhibitor.

-

-

Quantitative Data Summary

| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |

| 0 | 100% | 100% |

| 4 | 98% | 97% |

| 8 | 95% | 94% |

| 24 | 85% | 82% |

| 48 | 70% | 65% |

| 72 | 55% | 50% |

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without serum

-

Sterile microcentrifuge tubes

-

Incubator (37°C, 5% CO2)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).

-

Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).

-

Incubate the tubes at 37°C in a cell culture incubator.

-

At each time point: a. Remove one tube from the incubator. b. If the medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes to pellet the proteins. c. If the medium is serum-free, you may be able to directly inject the sample after filtration, or perform a solid-phase extraction for cleanup if necessary. d. Transfer the supernatant (or a filtered sample) to an HPLC vial.

-

Analyze the samples by HPLC. a. Use a suitable gradient of water/acetonitrile with 0.1% TFA. b. Monitor the absorbance at a wavelength where this compound has a strong signal.

-